molecular formula C11H16Br3N B1619198 Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide CAS No. 28507-28-0

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide

Cat. No.: B1619198
CAS No.: 28507-28-0
M. Wt: 401.96 g/mol
InChI Key: TVLYNLNJLUKKAK-UHFFFAOYSA-N
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Description

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C11H16Br3N. It is a derivative of benzylamine, where the nitrogen atom is substituted with two 2-bromoethyl groups. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.

Major Products Formed:

    Substitution: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.

    Reduction: Secondary amines are the primary products.

    Oxidation: N-oxides are the major products.

Scientific Research Applications

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.

Comparison with Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 3-Bromopropylamine hydrobromide
  • 2-Chloroethylamine hydrochloride

Comparison: Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is unique due to the presence of two 2-bromoethyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, 2-Bromoethylamine hydrobromide has only one bromoethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-Bromopropylamine hydrobromide has a longer carbon chain, which affects its reactivity and biological properties. 2-Chloroethylamine hydrochloride, on the other hand, contains a chlorine atom instead of bromine, leading to different reactivity and applications.

Properties

CAS No.

28507-28-0

Molecular Formula

C11H16Br3N

Molecular Weight

401.96 g/mol

IUPAC Name

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide

InChI

InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H

InChI Key

TVLYNLNJLUKKAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CCBr.Br

Origin of Product

United States

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